Benzylbromomagnesium

Descripción general

Descripción

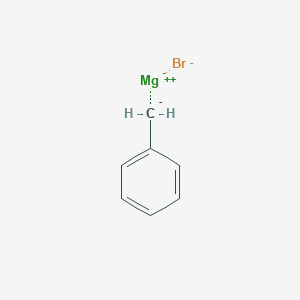

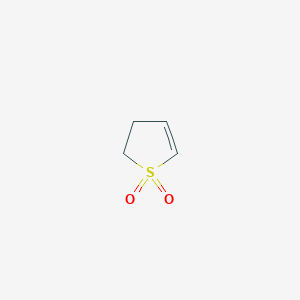

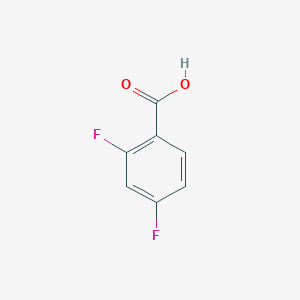

Benzylbromomagnesium is a chemical compound with the molecular formula C7H7BrMg . It is a type of Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard . They are commonly used in organic chemistry for the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of Benzylbromomagnesium is determined by its molecular formula, C7H7BrMg . The structure determination of small molecule compounds can be achieved by an electron diffractometer for 3D ED/MicroED .Chemical Reactions Analysis

Grignard reagents, including Benzylbromomagnesium, are known for their ability to form carbon-carbon bonds . They are often used in synthetic transformations centered on the alteration of oxidation states .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzylbromomagnesium include its molecular formula C7H7BrMg, average mass 195.339 Da, and mono isotopic mass 193.958145 Da . More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in specialized databases .Aplicaciones Científicas De Investigación

Carbohydrate Chemistry

Benzylmagnesium Bromide is used in the field of carbohydrate chemistry .

Application

It is used in the Grignard reaction of 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside .

Method of Application

The Grignard reaction of 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside and benzylmagnesium chloride (or bromide) affords a non-separable mixture of diastereomeric benzyl carbinols and diastereomeric o-tolyl carbinols .

Results

The proportion of benzyl versus o-tolyl derivatives depended on the reaction conditions. Benzylmagnesium chloride afforded predominantly o-tolyl carbinols while the application of benzylmagnesium bromide led preferably to the o-tolyl carbinols only when used in excess or at higher temperatures .

Industrial Chemistry

Benzylmagnesium Bromide is used in the field of industrial chemistry .

Application

It is used as an intermediate in the production of complex molecules .

Method of Application

It is used to form new carbon-carbon bonds, e.g., in the formation of active pharmaceutical ingredients .

Results

The selectivity of the Grignard reagent formation can be enhanced by the available magnesium surface and by choosing a tubular flow reactor instead of a batch reactor .

Pharmaceutical Research

Benzylmagnesium Bromide is used in the field of pharmaceutical research .

Application

It is used in the treatment of autoimmune diseases, such as rheumatoid arthritis .

Method of Application

By binding to the growth factor receptor, this compound regulates the production of cytokines, key players in the body’s immune response .

Results

It has demonstrated the remarkable capacity to effectively treat autoimmune diseases .

Organic Synthesis

Benzylmagnesium Bromide is used in the field of organic synthesis .

Application

It is used in the formation of diastereomeric o-toluylmethanol via a format reaction .

Method of Application

Benzylmagnesium bromide only generates o-tolylmethanol when used in excess or at higher temperatures .

Results

The formation of diastereomeric o-toluylmethanol is a key step in the synthesis of complex organic molecules .

Material Science

Benzylmagnesium Bromide is used in the field of material science .

Application

It is used in the production of new materials with unique properties .

Method of Application

It is used in the synthesis of organometallic compounds, which are key intermediates in the production of new materials .

Results

The use of Benzylmagnesium Bromide in material science has led to the development of new materials with unique properties .

Chemical Engineering

Benzylmagnesium Bromide is used in the field of chemical engineering .

Application

It is used in the study of residence time distributions in reacting magnesium packed beds on Grignard reagent formation selectivity .

Method of Application

The impact of different pumping behaviors of a syringe pump, a valveless rotary piston pump and a micro annular gear pump and the obtained residence time distributions have an impact on the selectivity of the Grignard reagent formation .

Results

Selectivity can also be enhanced by the available magnesium surface and by choosing a tubular flow reactor instead of a batch reactor, showing the importance of choosing the right equipment and parameters for the specific reaction system .

Formation of Diastereomeric o-Toluylmethanol

Benzylmagnesium Bromide is used in the formation of diastereomeric o-toluylmethanol .

Application

It is mainly used for the formation of diastereomeric o-toluylmethanol via a format reaction .

Method of Application

Benzylmagnesium bromide only generates o-toluylmethanol when used in excess or at higher temperatures .

Results

Production of Organometallic Compounds

Benzylmagnesium Bromide is used in the production of organometallic compounds .

Method of Application

Grignard reagents are formed by the exothermic reaction of metallic magnesium (usually turnings or powder) with a halide in an anhydrous, etheric solvent .

Results

Grignard reagents have been widely used in organic synthesis .

Reacting Magnesium Packed Beds

Benzylmagnesium Bromide is used in the study of residence time distributions in reacting magnesium packed beds .

Safety And Hazards

Propiedades

IUPAC Name |

magnesium;methanidylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEFGPVWRJCFQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylbromomagnesium | |

CAS RN |

1589-82-8 | |

| Record name | Benzylbromomagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001589828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylbromomagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)